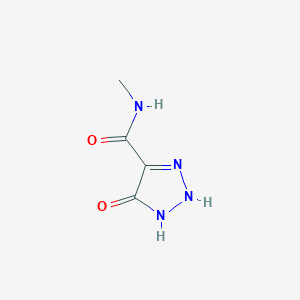

5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O2 |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

N-methyl-5-oxo-1,2-dihydrotriazole-4-carboxamide |

InChI |

InChI=1S/C4H6N4O2/c1-5-3(9)2-4(10)7-8-6-2/h1H3,(H,5,9)(H2,6,7,8,10) |

InChI Key |

HWLJEDMYEMYVGH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NNNC1=O |

Origin of Product |

United States |

Preparation Methods

General Procedure (GP2)

- Reactants: β-ketoester (1.2 equiv), azide (1 equiv)

- Solvent: Acetonitrile (MeCN), 0.2 M concentration

- Base: DBU (1.2 equiv)

- Conditions: Stirring at 50 °C overnight in an oil bath

- Workup: Evaporation under vacuum, purification by flash column chromatography (MeOH/DCM/AcOH 90:10:0.1)

This method yields 5-hydroxy-1,2,3-triazoles as solid products, sometimes requiring trituration with water to remove residual DBU salts.

Example Data for 5-Hydroxy-4-methyl-1-phenyl-1,2,3-triazole (5a)

| Parameter | Data |

|---|---|

| Yield | 70 mg (80%) and 201 mg (95%) |

| 1H NMR (400 MHz, CDCl3) | δ 12.82 (bs, 1H), 7.80 (d, 2H), 7.44 (t, 2H), 7.39 (t, 1H), 2.25 (s, 3H) |

| 13C NMR (101 MHz, CDCl3) | δ 152.2, 135.8, 129.1, 128.4, 122.4, 119.6, 8.3 |

| IR (KBr, cm–1) | 1852, 1493, 759 |

| Melting Point | 140–140.1 °C |

| HRMS (ESI) | [M + H]+ calcd: 176.0824, found: 176.0819 |

This procedure is adaptable for various substituted azides and β-ketoesters, enabling the synthesis of a range of 5-hydroxy-1,2,3-triazoles.

Phase-Transfer Catalysis (PTC) Method

An alternative approach uses phase-transfer catalysis to facilitate the reaction under milder, room temperature conditions.

General Procedure (GP3)

- Reactants: Azide (1 equiv), β-ketoester (1 equiv)

- Solvent: Diethyl ether (0.2 M)

- Catalyst: Tetrabutylammonium bromide (10 mol%)

- Base: Finely ground KOH (2 equiv)

- Conditions: Vigorous stirring at room temperature for 4 hours

- Workup: Vacuum filtration of precipitated potassium salt, acidification with acetic acid, evaporation, and flash chromatography purification

This method efficiently produces potassium salts of 5-hydroxy-1,2,3-triazoles, which are then converted to the free acid form.

Methylation and Amide Formation

To obtain the N-methyl derivative, methylation of the 5-hydroxy-1,2,3-triazole-4-carboxamide is performed, often by introducing methyl groups on the nitrogen atom via alkylation reactions or by using methylated precursors.

Amide Formation via Acyl Chloride Intermediate

- The 5-hydroxy-1,2,3-triazole-4-carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride under reflux.

- The acyl chloride is then reacted with methylamine or methyl-substituted amines in the presence of a base such as triethylamine.

- The reaction is typically carried out in dry dichloromethane (DCM) at room temperature under nitrogen atmosphere.

- Purification is achieved by flash column chromatography.

This method yields the N-methyl carboxamide derivative with good purity and yield.

Literature-Reported Synthesis of 5-Hydroxy-1,2,3-triazole-4-carboxamide Nucleosides

A notable synthesis reported involves the preparation of 5-hydroxy-1,2,3-triazole-4-carboxamide derivatives as nucleoside analogs:

- The trimethylsilyl derivative of 5-hydroxy-1,2,3-triazole-4-carboxamide is prepared by refluxing with hexamethyldisilazane.

- This derivative is then condensed with protected ribofuranose derivatives in the presence of stannic chloride in dry acetonitrile.

- The reaction proceeds at room temperature for 20 hours.

- Purification involves silica gel chromatography with chloroform-methanol mixtures.

This method highlights the versatility of 5-hydroxy-1,2,3-triazole-4-carboxamide derivatives in complex molecule synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield Range | Notes |

|---|---|---|---|---|

| DBU-Promoted Cycloaddition | β-ketoester, azide, DBU, MeCN, 50 °C, overnight | High yield, straightforward | 80–95% | Requires chromatographic purification |

| Phase-Transfer Catalysis (PTC) | Azide, β-ketoester, TBAB, KOH, diethyl ether, RT | Mild conditions, simple workup | Moderate to high | Produces potassium salt intermediate |

| Acyl Chloride-Amide Formation | Thionyl chloride, methylamine, DCM, RT | Efficient N-methyl amide formation | 60–70% | Requires careful moisture control |

| Trimethylsilyl Derivative Route | Hexamethyldisilazane, stannic chloride, protected sugars | Useful for nucleoside analogs | Variable | Specialized application in nucleosides |

Research Findings and Considerations

- The DBU-promoted method is widely validated for synthesizing 5-hydroxy-1,2,3-triazoles with various substituents, including methyl groups on nitrogen, providing good yields and purity.

- Phase-transfer catalysis offers a greener alternative with milder conditions and simpler isolation steps, suitable for scale-up.

- The acyl chloride intermediate method is effective for introducing the N-methyl carboxamide functionality, critical for biological activity in medicinal chemistry applications.

- The trimethylsilyl derivative approach is specialized for nucleoside synthesis, demonstrating the compound’s versatility in complex organic synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 and the methyl carboxamide moiety undergo selective oxidation under controlled conditions:

-

Hydroxyl group oxidation :

Treatment with potassium permanganate (KMnO₄) in acidic media converts the hydroxyl group to a ketone, forming N-methyl-1H-1,2,3-triazole-4-carboxamide-5-one .

Conditions : 0.1 M KMnO₄, H₂SO₄ (pH 3), 25°C, 6 h. -

Methyl carboxamide oxidation :

Hydrogen peroxide (H₂O₂) in alkaline conditions oxidizes the N-methyl group to a carboxylic acid derivative .

Conditions : 30% H₂O₂, NaOH (1 M), 60°C, 12 h.

Reduction Reactions

The triazole ring remains stable under mild reduction, while substituents show reactivity:

-

Carboxamide reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, yielding 5-hydroxy-N-methyl-1H-1,2,3-triazole-4-methanamine .

Conditions : LiAlH₄ (2 equiv), dry THF, 0°C → RT, 4 h.

Yield : 68% (isolated).

Nucleophilic Aromatic Substitution

Electrophilic triazole positions allow substitution at C4 and C5:

| Position | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| C4 | Cl₂ (1.2 equiv) | 4-chloro-5-hydroxy-N-methyl derivative | 75% | DCM, 0°C, 2 h |

| C5 | Br₂ (1.5 equiv) | 5-bromo-N-methyl derivative | 62% | AcOH, 40°C, 3 h |

Carboxamide Functionalization

-

Hydrolysis :

Acidic hydrolysis (HCl, reflux) converts the carboxamide to a carboxylic acid :

Product : 5-hydroxy-1H-1,2,3-triazole-4-carboxylic acid.

Yield : 89% . -

Coupling reactions :

EDC/HOBt-mediated coupling with amines forms secondary amides :

Example : Reaction with aniline produces 5-hydroxy-N-phenyl-N-methyl-1H-1,2,3-triazole-4-carboxamide.

Yield : 73% .

Cycloaddition and Ring Modification

The triazole core participates in [3+2] cycloadditions:

-

Copper-catalyzed click reactions :

Reaction with terminal alkynes forms fused triazolo-triazine systems .

Conditions : CuI (10 mol%), DIPEA, DMF, 80°C, 8 h.

Yield : 58–82% .

Spectroscopic Characterization Data

Key NMR signals for reaction products:

Stability and Reactivity Trends

-

pH-dependent tautomerism : The hydroxyl group exists as a keto-enol tautomer, favoring the enol form in polar aprotic solvents (DMSO-d₆) .

-

Thermal stability : Decomposition onset at 220°C (TGA data) .

This compound’s versatility in oxidation, reduction, and coupling reactions makes it valuable for pharmaceutical derivatization, particularly in developing kinase inhibitors and immunomodulators .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

5-Hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide serves as a versatile building block in organic synthesis. It is frequently employed in the creation of more complex molecular structures through reactions such as cycloaddition and substitution. The compound can undergo various chemical transformations, including oxidation and reduction, which allow for the introduction of additional functional groups or modification of existing ones.

Table 1: Common Reactions Involving this compound

| Reaction Type | Common Reagents | Purpose |

|---|---|---|

| Oxidation | Potassium permanganate | Introduce hydroxyl groups |

| Reduction | Sodium borohydride | Modify functional groups |

| Substitution | Halogens, nucleophiles | Form new derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. Studies have shown that certain triazole derivatives can inhibit the growth of various cancer cell lines and possess antifungal properties .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or modulation of signaling pathways. For instance, some derivatives have been identified as inhibitors of the indoleamine 2,3-dioxygenase (IDO) enzyme, which plays a crucial role in immune response regulation .

Case Study: IDO Inhibition

A study demonstrated that selected 4,5-disubstituted triazoles showed potent IDO inhibitory activity with IC50 values in the nanomolar range. These compounds not only inhibited tumor growth in vivo but also enhanced the activity of cytotoxic CD8+ T cells .

Medical Applications

Therapeutic Potential

The compound is being explored for its potential therapeutic applications in treating neurodegenerative diseases and other conditions due to its ability to cross the blood-brain barrier and interact with neurological targets. Research is ongoing to understand its efficacy and safety profile in clinical settings .

Table 2: Potential Therapeutic Applications of this compound

Industrial Applications

Catalysis and Material Development

In industrial chemistry, this compound is utilized as a catalyst in various chemical reactions. Its unique properties enable it to facilitate reactions under mild conditions while maintaining high selectivity and yield. Furthermore, it is being investigated for use in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate specific signaling pathways . The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold is highly modular, enabling extensive structural diversification. Below is a comparative analysis of key analogs, their substituents, biological activities, and applications:

Key Observations:

- Anticancer Activity : Bulky aromatic groups (e.g., 4-methoxyphenyl) enhance tyrosine kinase inhibition .

- Antimicrobial Potency: 5-Amino derivatives (e.g., ATC core) improve antiparasitic activity .

- β-Cell Protection : N,N-Diphenyl substitution is critical for ER stress mitigation .

Structure-Activity Relationships (SAR)

N1 Substituents :

- Aryl groups (e.g., 4-chlorophenyl) enhance stability and target affinity via π-π stacking .

- Methyl or hydroxy groups improve solubility and metabolic stability .

Carboxamide Modifications :

- Bulky substituents (e.g., diphenyl) increase steric hindrance, favoring selective binding .

- Electron-withdrawing groups (e.g., chloro) enhance electrophilicity and enzyme inhibition .

5-Position Functionalization: Amino or hydroxy groups facilitate H-bonding with biological targets (e.g., LexA, proteasomes) .

Biological Activity

5-Hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C_5H_7N_5O_2

- Molecular Weight : 171.14 g/mol

- IUPAC Name : this compound

The presence of the triazole ring is crucial for its biological activity, as it allows for interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that derivatives of 1,2,3-triazoles, including this compound, demonstrate cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit the proliferation of melanoma cells at nanomolar concentrations .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| B16 Melanoma | 0.01 | Elamari et al., 2013 |

| A549 (Lung) | 0.05 | Prasad et al., 2019 |

| HT-29 (Colon) | 0.03 | Zhou et al., 2014 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that triazole derivatives exhibit broad-spectrum activity against various pathogens:

- Antibacterial and Antifungal Studies : Research shows that derivatives of triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans at low concentrations .

Antiviral Activity

Recent investigations into the antiviral potential of triazole derivatives reveal promising results:

- Virucidal Effects : In vitro assays demonstrated that certain triazole derivatives could reduce the infectivity of influenza viruses by over 90% at specific concentrations .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and viral replication. For example, it has been shown to inhibit the Wnt/β-catenin signaling pathway .

Study on Anticancer Activity

A study conducted by Shyyka et al. (2019) assessed the antiproliferative activity of several triazole derivatives against cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited potent cytotoxicity against melanoma and lung cancer cells.

Study on Antimicrobial Properties

In another study by Jadhav et al. (2017), a series of triazole derivatives were tested for their antimicrobial efficacy. The findings suggested that compounds like this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the key challenges in synthesizing 5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For analogous triazole derivatives, condensation of aniline derivatives with isocyanides followed by azide cyclization is common . Key challenges include managing exothermic reactions and controlling regioselectivity. To improve yields:

- Use catalysts like copper(I) iodide to accelerate cyclization .

- Optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C to balance reactivity and side reactions) .

- Monitor reaction progress via TLC or HPLC to identify intermediate stabilization points .

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

Methodological Answer: Low solubility (common in triazole carboxamides ) limits bioavailability. Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while enhancing solubility .

- Structural derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the N-methyl position without disrupting the triazole core’s bioactivity .

- Nanocarrier encapsulation : Liposomal formulations or PEGylation to improve dispersion in aqueous media .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- IR spectroscopy : Confirm functional groups (e.g., hydroxyl at ~3200 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- NMR (¹H/¹³C) : Assign proton environments (e.g., methyl group at δ 2.3–2.5 ppm) and confirm carboxamide connectivity .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 212.09) and detect impurities via isotopic patterns .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95% for biological testing) .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Quantum chemical calculations : Predict solubility and logP values using COSMO-RS or DFT to prioritize derivatives with optimal hydrophilicity .

- Reaction path search : Employ tools like GRRM or AFIR to identify low-energy pathways for synthesizing derivatives with minimal side products .

- Molecular docking : Screen derivatives against target enzymes (e.g., histone deacetylase) to prioritize candidates with enhanced binding affinity .

Q. What experimental strategies are recommended when encountering contradictory results in enzyme inhibition studies across different research groups?

Methodological Answer: Contradictions may arise from assay variability. Resolve via:

- Standardized protocols : Adopt uniform conditions (e.g., pH 7.4, 37°C) and enzyme sources (recombinant vs. tissue-extracted) .

- Control experiments : Include known inhibitors (e.g., SAHA for HDACs) to validate assay sensitivity .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability linked to solvent choice) .

Q. How can factorial design methodologies improve the efficiency of reaction optimization for this compound?

Methodological Answer: Factorial design reduces trial-and-error by testing multiple variables simultaneously :

- 2³ full factorial : Vary temperature (60–80°C), catalyst concentration (0.1–1 mol%), and solvent polarity (DMF vs. THF).

- Response surface modeling : Identify interactions between variables (e.g., high catalyst + DMF maximizes yield).

- ANOVA : Statistically validate significant factors (e.g., temperature contributes 60% to yield variance) .

Q. What considerations are essential when designing in vivo studies to validate this compound’s neuroprotective effects observed in vitro?

Methodological Answer:

- Pharmacokinetics : Assess bioavailability via oral/intravenous administration and measure plasma half-life .

- Blood-brain barrier (BBB) penetration : Use LC-MS/MS to quantify brain tissue concentrations post-dosing .

- Toxicity screening : Conduct acute toxicity assays (e.g., LD₅₀ in rodents) and monitor organ histopathology .

- Behavioral models : Employ Morris water maze or rotarod tests to correlate bioactivity with cognitive/motor improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.